3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole
Description
3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
3,5-dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-3-19-9(2)16-17-12(19)8-20-14(11-6-7-11)15-13(18-20)10-4-5-10/h10-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOFWROBUWBKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CN2C(=NC(=N2)C3CC3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves the coupling of the triazole ring with the cyclopropyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyclopropyl groups may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar core structure but lacking the cyclopropyl groups.
3,5-Dimethyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole: A similar compound with methyl groups instead of cyclopropyl groups.
Uniqueness
3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties and potential applications. The cyclopropyl groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
